molecular formula C6H7NO4 B2629239 5-Hydroxypyridine-2-carboxylic Acid Hydrate CAS No. 1194707-71-5

5-Hydroxypyridine-2-carboxylic Acid Hydrate

Cat. No.: B2629239
CAS No.: 1194707-71-5
M. Wt: 157.125
InChI Key: WFYWFVYYQRWBPG-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-2-carboxylic Acid Hydrate is a chemical compound with the molecular formula C6H5NO3·H2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility as a synthetic intermediate in various chemical reactions and its applications in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxypyridine-2-carboxylic Acid Hydrate can be synthesized from 2-Bromo-5-nitropyridine through a series of chemical reactions. The process involves the reduction of the nitro group to an amino group, followed by hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in large quantities for use as an intermediate in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypyridine-2-carboxylic Acid Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-pyridinecarboxaldehyde, while reduction of the carboxylic acid group can produce 5-hydroxypyridine-2-methanol .

Scientific Research Applications

5-Hydroxypyridine-2-carboxylic Acid Hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxypyridine-2-carboxylic Acid Hydrate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and coordinate with metal ions, influencing its reactivity and biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

  • 6-Hydroxypyridine-3-carboxylic Acid
  • 4-Hydroxypyridine-2-carboxylic Acid
  • 2,6-Pyridinedicarboxylic Acid
  • 3-Hydroxy-2-quinoxalinecarboxylic Acid

Comparison: 5-Hydroxypyridine-2-carboxylic Acid Hydrate is unique due to the specific positioning of its hydroxyl and carboxylic acid groups on the pyridine ring. This positioning influences its chemical reactivity and biological interactions, making it distinct from other hydroxypyridine derivatives. For instance, 6-Hydroxypyridine-3-carboxylic Acid has the hydroxyl and carboxylic acid groups in different positions, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

5-hydroxypyridine-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3.H2O/c8-4-1-2-5(6(9)10)7-3-4;/h1-3,8H,(H,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYWFVYYQRWBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194707-71-5
Record name 1194707-71-5
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